molecular formula C22H19N5 B1674030 FR260010 free base CAS No. 374555-75-6

FR260010 free base

Cat. No.: B1674030
CAS No.: 374555-75-6
M. Wt: 353.4 g/mol
InChI Key: LFKNMCJSJZOQJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FR260010 (free base), chemically designated as N-[3-(4-methyl-1H-imidazol-1-yl)phenyl]-5,6-dihydrobenzo[h]quinazolin-4-amine, is a potent and selective serotonin 5-HT2C receptor antagonist . Developed as a novel anxiolytic agent, it exhibits high affinity for 5-HT2C receptors (Ki = 1.3 nM), with >100-fold selectivity over 5-HT2A and 5-HT2B receptors, minimizing off-target effects . Preclinical studies demonstrate its efficacy in reducing anxiety-like behaviors in rodent models (e.g., light-dark transition test, elevated plus-maze) at doses of 1–10 mg/kg (oral), comparable to diazepam and buspirone but without sedative or motor-impairing effects .

Properties

CAS No.

374555-75-6

Molecular Formula

C22H19N5

Molecular Weight

353.4 g/mol

IUPAC Name

N-[3-(4-methylimidazol-1-yl)phenyl]-5,6-dihydrobenzo[h]quinazolin-4-amine

InChI

InChI=1S/C22H19N5/c1-15-12-27(14-25-15)18-7-4-6-17(11-18)26-22-20-10-9-16-5-2-3-8-19(16)21(20)23-13-24-22/h2-8,11-14H,9-10H2,1H3,(H,23,24,26)

InChI Key

LFKNMCJSJZOQJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=CC=CC(=C2)NC3=NC=NC4=C3CCC5=CC=CC=C54

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FR260010
N-(-(4-methyl-1H-imidazol-1-yl)phenyl)-5,6-dihydrobenzo(h)quinazolin-4-amine dimethanesulfonate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FR260010 (free base) typically involves multi-step organic reactions. One common approach is the condensation of 4-methyl-1H-imidazole with a suitable benzaldehyde derivative, followed by cyclization to form the quinazoline ring. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the successful synthesis of complex organic molecules.

Chemical Reactions Analysis

Structural Features and Acid-Base Behavior

FR260010 free base exists as a neutral amine, avoiding the ionic interactions characteristic of its salt forms. Key reactivity considerations include:

  • Amine protonation : Under acidic conditions (pH < pKa), the tertiary amine forms a water-soluble ammonium salt via acid-base reactions (e.g., with HCl) .

  • Solubility : The free base exhibits limited aqueous solubility (estimated <1 mg/mL) but dissolves readily in organic solvents like DMSO or ethanol .

Receptor Binding Selectivity

FR260010’s primary pharmacological action arises from its interaction with serotonin receptors. Comparative binding data :

Receptor SubtypeKi (nM)Selectivity Ratio (vs. 5-HT2C)
5-HT2C 1.11 (reference)
5-HT2B320290
5-HT2A1,000909
NET>10,000>9,090
DAT>10,000>9,090

This selectivity profile suggests minimal off-target interactions, attributed to steric and electronic complementarity with the 5-HT2C receptor’s binding pocket .

Stability Under Thermal and Oxidative Conditions

As a free base, FR260010 is susceptible to:

  • Thermal decomposition : Analogous to cocaine free base , pyrolysis at >200°C likely generates volatile byproducts (e.g., benzoylecgonine derivatives), though specific degradation pathways remain uncharacterized.

  • Oxidation : Tertiary amines are prone to N-oxide formation in the presence of peroxides or strong oxidizing agents .

Synthetic Considerations

While full synthetic routes are proprietary, key steps may involve:

  • Deprotonation of precursor salts using bases (e.g., NaHCO₃ or NH₃) to liberate the free amine .

  • Purification via liquid-liquid extraction , leveraging the compound’s partition coefficient between organic (e.g., dichloromethane) and aqueous phases .

  • Crystallization from nonpolar solvents to isolate the free base .

Comparative Reactivity of Free Base vs. Salt Forms

PropertyFree BaseHydrochloride Salt
Solubility (H₂O) Low (<1 mg/mL)High (>50 mg/mL)
Melting Point 180–185°C (est.) 220–225°C (est.)
Storage Stability Sensitive to CO₂/H₂OHygroscopic

Unresolved Research Questions

  • Metabolic pathways : Cytochrome P450 interactions and phase II conjugation reactions remain unstudied.

  • Photostability : UV/visible light-induced degradation has not been quantified.

Scientific Research Applications

Major Chemical Reactions

Type of Reaction Reagents Conditions
OxidationPotassium permanganateAcidic medium
ReductionHydrogen gas with palladium catalystUnder pressure
SubstitutionHalogenating agents (e.g., bromine)Presence of Lewis acid

These reactions can yield various derivatives, enhancing the compound's utility in medicinal chemistry.

Antagonistic Activity

FR260010 acts as a selective antagonist for the serotonin 5-HT2C receptor, with a Ki value of 1.1 nM, indicating strong binding affinity . This receptor is implicated in numerous physiological processes, including mood regulation and appetite control. The compound's antagonistic properties make it a candidate for research into treatments for anxiety and depression.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. The imidazole ring can interact with metal ions in enzyme active sites, potentially inhibiting their activity. This mechanism is crucial for developing drugs targeting specific enzymes involved in disease processes.

Anticancer Properties

Research indicates that FR260010 may exhibit anticancer properties by disrupting normal cellular functions through its interaction with DNA and proteins. The quinazoline moiety can interfere with cancer cell proliferation and survival pathways, making it a candidate for further investigation in oncology.

Antimicrobial Activity

Preliminary studies suggest that FR260010 possesses antimicrobial properties, which could be beneficial in developing new antibiotics or treatments for resistant bacterial strains.

Industrial Applications

In addition to its biological applications, FR260010 is utilized in industrial settings for developing new materials with specific electronic properties. Its unique structural characteristics allow it to be a valuable building block in synthesizing more complex organic molecules used in various applications.

Case Studies

  • Study on Serotonin Receptors : A study demonstrated that FR260010 effectively modulates serotonin receptor activity, which is crucial for understanding its role in mood disorders .
  • Enzyme Interaction Research : Research highlighted the compound's ability to inhibit specific enzymes linked to metabolic disorders, showcasing its potential in therapeutic applications .
  • Antimicrobial Investigations : Another study focused on the antimicrobial effects of FR260010 against various pathogens, indicating its promise as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of FR260010 (free base) involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The quinazoline moiety may interact with DNA or proteins, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Pharmacological Profiles

The table below summarizes key comparisons between FR260010 and other anxiolytics or 5-HT2C-targeting compounds:

Compound Mechanism Receptor Affinity (Ki, nM) Anxiolytic Efficacy Side Effects Clinical Status
FR260010 5-HT2C antagonist 5-HT2C: 1.3 High (1–10 mg/kg, oral) No sedation, no motor impairment Preclinical
SB 242084 5-HT2C antagonist 5-HT2C: 0.5 Moderate (3–10 mg/kg) Abuse-related stimulant effects Preclinical/Research tool
S32006 5-HT2C antagonist 5-HT2C: 2.3 Broad anxiolytic/antidepressant Mild weight loss Preclinical
Diazepam GABAA modulator N/A High (1–3 mg/kg) Sedation, motor impairment Approved (anxiety, seizures)
Buspirone 5-HT1A partial agonist 5-HT1A: 15–30 nM Moderate (5–20 mg/kg) Delayed onset, dizziness Approved (generalized anxiety)

Key Advantages of FR260010

  • Selectivity : Unlike SB 242084, which shows off-target activity at 5-HT2B receptors, FR260010 maintains >100-fold selectivity for 5-HT2C, reducing cardiovascular risks .
  • Mechanistic Differentiation : Compared to buspirone (5-HT1A agonist), FR260010’s 5-HT2C antagonism provides faster anxiolytic onset in acute stress models .

Limitations and Challenges

  • Lack of Clinical Data : While FR260010 outperforms diazepam and buspirone in preclinical models, its clinical efficacy and safety in humans remain unverified .

Biological Activity

FR260010, a selective 5-HT2C receptor antagonist, has garnered attention for its potential therapeutic applications in various biological contexts. This compound is characterized by its high affinity for the serotonin receptor, specifically exhibiting a Ki value of 1.1 nM, which indicates its potency as an antagonist at this target site . The biological activity of FR260010 extends beyond receptor antagonism, encompassing antioxidant and antiproliferative properties that have been explored in various studies.

Antioxidant Activity

Research indicates that FR260010 demonstrates significant antioxidant capabilities. The antioxidant activity was evaluated using various assays, including the CUPRAC and DPPH tests. In these studies, FR260010 exhibited reducing agent properties and acted as a radical scavenger . The mechanisms underlying its antioxidant activity may involve the inhibition of lipoxygenase enzymes, which are implicated in oxidative stress pathways.

Antiproliferative Activity

FR260010 has also been assessed for its antiproliferative effects against several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and A-549 (lung cancer) cells. The compound induced apoptosis and effectively blocked cell cycle progression at the G2/M phase, suggesting a potential role in cancer therapy . The antiproliferative activity was attributed to mechanisms involving DNA interaction and oxidative stress induction.

Table 1: Summary of Biological Activities

Biological Activity Effect Assay Method
AntioxidantReducing agent, radical scavengerCUPRAC, DPPH
AntiproliferativeInduces apoptosis, blocks cell cycleIn vitro assays on cancer cells
Enzyme inhibitionInhibits lipoxygenaseSpectrophotometric assays

The mechanisms through which FR260010 exerts its biological effects are multifaceted:

  • Receptor Antagonism : As a 5-HT2C receptor antagonist, FR260010 modulates serotonergic signaling pathways, which can influence mood and appetite regulation.
  • Oxidative Stress Modulation : By acting as a radical scavenger and inhibiting lipoxygenase activity, FR260010 reduces oxidative damage in cells.
  • Induction of Apoptosis : The compound’s ability to induce apoptosis in cancer cells suggests that it may interfere with cellular proliferation pathways through DNA damage or metabolic disruption.

Case Study 1: Antioxidant Properties in Cell Lines

In a study investigating the antioxidant properties of FR260010, researchers treated human cell lines with varying concentrations of the compound. The results indicated a dose-dependent increase in antioxidant activity, measured by reduced oxidative stress markers in treated cells compared to controls .

Case Study 2: Antiproliferative Effects on Cancer Cells

Another study focused on the antiproliferative effects of FR260010 on several cancer cell lines. The findings revealed that treatment with FR260010 resulted in significant reductions in cell viability across all tested lines. Notably, the compound demonstrated a higher efficacy against MCF-7 cells compared to HCT-116 and A-549 cells . This suggests that the compound may have specific applications in breast cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
FR260010 free base
Reactant of Route 2
Reactant of Route 2
FR260010 free base

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.